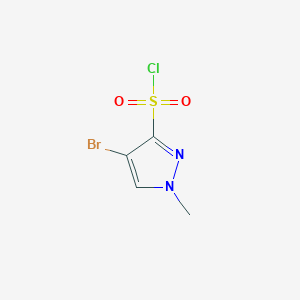

4-Bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClN2O2S/c1-8-2-3(5)4(7-8)11(6,9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFPCQHAFICJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147544-24-9 | |

| Record name | 4-bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 1 Methyl 1h Pyrazole 3 Sulfonyl Chloride

Regioselective Pyrazole (B372694) Ring Construction Strategies

The foundational step in the synthesis is the construction of the 1-methylpyrazole (B151067) core. Achieving the desired substitution pattern regioselectively is paramount, and this is typically accomplished through carefully designed cyclocondensation reactions.

Cyclocondensation Approaches for 1-Methylpyrazole Core Formation

The most prevalent and classic method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648). nih.govnih.govbeilstein-journals.org For the formation of a 1-methylpyrazole core, methylhydrazine is the required reagent. The reaction of methylhydrazine with an unsymmetrical 1,3-dicarbonyl compound can potentially lead to two regioisomeric pyrazole products. However, the regioselectivity can often be controlled by manipulating the reaction conditions and the nature of the substituents on the dicarbonyl precursor. galchimia.com

One-pot, multicomponent reactions have also emerged as highly efficient strategies for pyrazole synthesis. nih.govbeilstein-journals.org For instance, Raw and Turner developed a one-pot procedure for the regioselective preparation of 1-methyl-3,4-disubstituted pyrazoles. galchimia.com This method involves the in situ formation of 1-formyl-1-methylhydrazine from methylhydrazine and an appropriate formate, which then reacts with a β-ketoester to yield the desired pyrazole regioisomer. nih.govgalchimia.com

| Method | Reactants | Key Features | Typical Yields |

| Knorr Synthesis | 1,3-Dicarbonyl Compound + Methylhydrazine | Classic, versatile, regioselectivity can be an issue with unsymmetrical diketones. nih.govnih.gov | Variable |

| One-Pot MCR | Methylhydrazine + Ethyl Formate + β-Ketoester | High regioselectivity, operational simplicity, suitable for multigram scale. nih.govgalchimia.com | 30-49% |

| From Hydrazones | N-Boc-N-methylhydrazones + Esters | Provides access to both regioisomers of 1-methyl-3,5-disubstituted pyrazoles. researchgate.net | High |

This table presents common cyclocondensation strategies for the formation of the 1-methylpyrazole core.

Precursor Design and Synthesis for Pyrazole Annulation

The design of precursors for pyrazole ring formation is critical for controlling the final substitution pattern. The choice of the 1,3-dielectrophile, typically a 1,3-dicarbonyl compound or its synthetic equivalent, dictates the substituents at positions 3 and 5 of the resulting pyrazole. nih.govbeilstein-journals.org For the synthesis of the target molecule, precursors that ultimately allow for functionalization at the C3 and C4 positions are required.

The in situ generation of the required precursors is a key feature of modern multicomponent syntheses. nih.gov For example, 1,3-dicarbonyl compounds can be generated in situ from enolates and carboxylic acid chlorides and then immediately reacted with a hydrazine in a consecutive multicomponent reaction. beilstein-journals.org Similarly, the use of α,β-unsaturated ketones, which can be formed through Knoevenagel or Claisen-Schmidt condensations, provides another pathway to pyrazole precursors. nih.gov The reaction of these precursors with methylhydrazine proceeds via a Michael addition followed by cyclization and dehydration. nih.gov The design of these precursors often involves retrosynthetic analysis, starting from the desired pyrazole and working backward to identify suitable and readily available starting materials. beilstein-journals.orgresearchgate.net

Targeted Bromination Techniques for C4-Position Functionalization

With the 1-methylpyrazole core constructed, the next step is the regioselective introduction of a bromine atom at the C4 position. The electronic properties of the pyrazole ring make the C4 position the most susceptible to electrophilic substitution. researchgate.netresearchgate.net

Halogenation Reagent Selection and Reaction Condition Optimization (e.g., N-Bromosuccinimide)

N-Bromosuccinimide (NBS) is a widely used and effective reagent for the selective bromination of pyrazoles at the C4 position. researchgate.netrsc.org It serves as a convenient source of an electrophilic bromine atom ("Br+"). rsc.org The reaction is typically carried out under mild conditions, often in solvents like carbon tetrachloride (CCl4) or even water, and does not usually require a catalyst. researchgate.net

The optimization of reaction conditions, such as solvent, temperature, and reaction time, is crucial for achieving high yields and minimizing the formation of byproducts, such as di-brominated species. Photochemical methods using NBS in chloroform (B151607) have also been reported to be highly efficient for the bromination of certain pyrazole derivatives. nih.gov

| Reagent | Solvent | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | CCl4 or Water | Mild, no catalyst required. researchgate.net | Excellent yields of 4-halopyrazoles. researchgate.net |

| N-Bromosuccinimide (NBS) | Chloroform | Photolysis | Efficient bromination, product depends on photolysis time. nih.gov |

| Bromine (Br2) | Acetic Acid | Presence of acid | Can lead to the formation of polybrominated products. researchgate.net |

This table outlines common reagents and conditions for the C4-bromination of pyrazoles.

Influence of Protecting Groups on Regioselectivity During Bromination

In many heterocyclic syntheses, protecting groups are employed to block reactive sites and direct functionalization to a desired position. rsc.org However, for the bromination of simple N-alkylpyrazoles, the inherent reactivity of the C4 position is often high enough that a protecting group is not necessary to achieve high regioselectivity. researchgate.netresearchgate.netnih.gov The N-methyl group itself does not significantly alter the electronic preference for electrophilic attack at C4.

In more complex pyrazole derivatives, particularly those with other functional groups or N-H pyrazoles, protecting groups can be essential. For instance, the tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. rsc.org While not directly applicable to the N-methyl group, the principle of using protecting groups to modulate reactivity is a key strategy in organic synthesis. For the specific case of 1-methylpyrazole, direct bromination at C4 is generally efficient without the need for additional protecting groups on the pyrazole ring itself. The use of a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group has been demonstrated to enable sequential C-H arylation at different positions, showcasing how N-substituents can be strategically employed to control reactivity. nih.gov

Selective Sulfonyl Chloride Group Introduction at C3-Position

The final step in the synthesis of the target compound is the introduction of the sulfonyl chloride group at the C3 position. This transformation is typically more challenging than C4-bromination due to the lower reactivity of the C3 and C5 positions towards electrophiles. This step often requires metalation or specific activating conditions.

A common method for introducing a sulfonyl chloride group onto an aromatic ring is treatment with chlorosulfonic acid (ClSO3H). nih.gov This is a strong electrophilic reagent that can directly sulfonate and chlorinate the ring. For pyrazoles, this reaction can provide the desired pyrazole-sulfonyl chloride. The reaction conditions, such as temperature and the use of co-solvents like chloroform, must be carefully controlled to achieve the desired outcome. nih.gov Thionyl chloride (SOCl2) is sometimes used in conjunction with chlorosulfonic acid to improve the conversion to the sulfonyl chloride. nih.gov

An alternative strategy involves a directed ortho-metalation approach. This would involve deprotonation at the C5 position (the most acidic C-H bond) using a strong base like n-butyllithium, followed by quenching with sulfur dioxide (SO2) and then treatment with a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2). However, achieving regioselectivity at C3 over C5 can be difficult and may depend on the directing influence of existing substituents. Given that the target molecule has the sulfonyl chloride at C3, a synthetic route that establishes a precursor to this group during the initial ring formation, or a highly regioselective direct functionalization method, would be necessary. More recent methods have also explored the conversion of primary sulfonamides into sulfonyl chlorides under mild conditions using activating agents like pyrylium (B1242799) salts, which could be a viable strategy if the corresponding sulfonamide is accessible. nih.gov

Chlorosulfonation Methodologies and Reagent Selection (e.g., Chlorosulfonic Acid, Thionyl Chloride)

The synthesis of pyrazole-4-sulfonyl chlorides is frequently achieved through electrophilic substitution on the pyrazole ring using a sulfonating agent. nih.gov The direct chlorosulfonation of a substituted pyrazole is a primary method for introducing the sulfonyl chloride functional group. This process typically involves powerful reagents capable of sulfonation followed by chlorination.

Chlorosulfonic Acid (ClSO₃H) is a common and highly reactive reagent for this transformation. The reaction often involves adding the pyrazole substrate to an excess of chlorosulfonic acid, sometimes in a solvent like chloroform, at a controlled temperature, typically starting at 0 °C. nih.gov The temperature may then be elevated to ensure the reaction proceeds to completion. nih.govgoogle.com

The general procedure involves the slow, portion-wise addition of the pyrazole substrate to a cooled solution of chlorosulfonic acid. nih.gov After a period of stirring, the temperature is raised, and thionyl chloride is added. nih.gov Upon completion, the reaction is carefully quenched, often by pouring the mixture into ice-cold water, which precipitates the crude sulfonyl chloride product. nih.govgoogle.com

Table 1: Reagents in Chlorosulfonation of Pyrazoles

| Reagent | Chemical Formula | Role in Synthesis | Typical Conditions |

| Chlorosulfonic Acid | ClSO₃H | Primary sulfonating agent that introduces the -SO₃H group onto the pyrazole ring. | Used in excess, often with a solvent like chloroform. The reaction is initiated at low temperatures (0 °C) and may be heated later. nih.gov |

| Thionyl Chloride | SOCl₂ | Chlorinating agent that converts the sulfonic acid intermediate (-SO₃H) into the final sulfonyl chloride (-SO₂Cl). | Added after the initial sulfonation step, often with heating (e.g., 60 °C) to complete the conversion. nih.gov |

Alternative Routes for Sulfonyl Chloride Formation (e.g., from Sulfonyl Hydrazides)

While direct chlorosulfonation is a common route, alternative methodologies exist for the synthesis of pyrazole sulfonyl chlorides, offering different pathways that may be advantageous depending on the availability of starting materials and desired substitution patterns.

One significant alternative involves the use of sulfonyl hydrazides . A notable method allows for the synthesis of 4-sulfonyl pyrazoles through a reaction between readily available N,N-dimethyl enaminones and sulfonyl hydrazines, catalyzed by molecular iodine under mild conditions. mdpi.com This approach represents a transition-metal-free cascade reaction that involves C−H sulfonylation and pyrazole annulation. mdpi.com Further variations of this chemistry allow for the one-step formation of pyrazoles containing two distinct sulfonyl groups by reacting sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates. mdpi.com

Another classical method for preparing aryl sulfonyl chlorides, which can be adapted for heteroaromatic systems, is the Sandmeyer reaction . This process involves the diazotization of an appropriate amino-pyrazole with sodium nitrite (B80452) in the presence of a strong acid (like HCl), followed by reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper salt catalyst. acs.org This method is particularly useful for introducing the sulfonyl chloride group at a specific position when the corresponding amino-pyrazole is accessible. acs.org

Table 2: Comparison of Alternative Synthetic Routes

| Method | Starting Materials | Key Reagents | Advantages |

| From Sulfonyl Hydrazides | N,N-dimethyl enaminones, sulfonyl hydrazines | Molecular iodine (I₂) | Transition-metal-free, proceeds under mild conditions. mdpi.com |

| Sandmeyer-Type Reaction | Amino-pyrazole | NaNO₂, HCl, SO₂, Copper salts | Provides regiochemical control based on the position of the starting amino group. acs.org |

Control of Byproduct Formation and Reaction Selectivity

In the synthesis of sulfonyl chlorides, particularly through chlorosulfonation, controlling selectivity and minimizing byproduct formation is critical for achieving high yields and purity.

A major competing reaction is the hydrolysis of the sulfonyl chloride product back to the corresponding sulfonic acid. acs.org This is especially problematic during aqueous workup procedures. acs.org To mitigate this, reaction quenching is performed at low temperatures (e.g., pouring the reaction mixture into ice water) to rapidly precipitate the less soluble sulfonyl chloride before significant hydrolysis can occur. nih.govgoogle.com The low solubility of the sulfonyl chloride in the aqueous medium protects it from hydrolysis, allowing for its isolation by filtration in good yield and high purity. acs.org

Reaction temperature is a crucial parameter for controlling selectivity. Chlorosulfonation reactions are highly exothermic, and uncontrolled temperature increases can lead to the formation of undesired isomers or decomposition products. google.com Therefore, the reaction is typically initiated at low temperatures (0 °C or below) with slow, controlled addition of the reagents. nih.gov The temperature may then be carefully raised to a specific point (e.g., 50-60 °C) and held for a set duration to ensure complete conversion without promoting side reactions. nih.govrsc.org

The stoichiometry and choice of reagents also play a role. Using a large excess of chlorosulfonic acid can help drive the reaction to completion. google.com The subsequent addition of thionyl chloride ensures the efficient conversion of any sulfonic acid intermediate to the final product, reducing the amount of this potential impurity in the final isolated solid. nih.gov

Advanced Purification and Isolation Techniques for Research Applications

Achieving high purity of 4-Bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride is essential for its use in research, particularly as an intermediate in the synthesis of complex molecules. Advanced purification techniques are employed to remove unreacted starting materials, byproducts, and isomers.

Chromatographic Method Development for High Purity Isolation

Flash column chromatography is a widely used and effective technique for the purification of pyrazole derivatives and related heterocyclic compounds. rsc.orgnih.govnih.gov The choice of stationary phase and eluent system is critical for achieving good separation. Silica gel is the most common stationary phase for these types of compounds. nih.govmdpi.com

The development of a suitable eluent system often involves preliminary analysis using thin-layer chromatography (TLC). nih.gov A solvent system is selected that provides a good separation between the desired product and impurities. Common solvent systems for pyrazole derivatives consist of a mixture of a nonpolar solvent, such as hexanes, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758). rsc.orgnih.govmdpi.com The polarity of the eluent is adjusted by changing the ratio of the solvents to achieve optimal separation. For instance, inseparable mixtures of pyrazole regioisomers have been successfully separated using semipreparative High-Performance Liquid Chromatography (HPLC). nih.gov

Table 3: Example Chromatographic Systems for Pyrazole Derivative Purification

| Compound Type | Stationary Phase | Eluent System | Reference |

| Substituted Bromophenol | Silica Gel | 20 → 25% Ethyl acetate/hexanes | rsc.org |

| Nitro-substituted Triaryl Pyrazole | Silica Gel | 20% Ethyl acetate/hexanes | nih.gov |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Silica Gel | Ethyl acetate–n-hexane (1:20) | mdpi.com |

| Pyrazole Sulfonamide | Silica Gel | Not specified | nih.gov |

Crystallization Protocols for Scalable Synthesis in Research Settings

Crystallization is a powerful technique for the purification of solid compounds and is highly scalable for research and larger-scale applications. The process relies on the differential solubility of the target compound and impurities in a given solvent or solvent mixture.

A common protocol involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. The solution is then slowly cooled, allowing the desired compound to form crystals of high purity while impurities remain dissolved in the mother liquor. The pure crystals are then isolated by filtration. rsc.org

For sulfonyl chlorides, a straightforward isolation and purification method involves precipitation. After quenching the reaction in ice water, the precipitated solid can be collected by filtration, washed with water to remove residual acids, and then dried under vacuum. google.comacs.org

For further purification, recrystallization can be employed. The choice of solvent is key. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Sometimes a mixed-solvent system is required, where the compound is dissolved in a "good" solvent (e.g., dichloromethane, chloroform) and a "poor" solvent (e.g., hexanes) is added until the solution becomes turbid, followed by heating to redissolve and slow cooling to induce crystallization. rsc.org

Chemical Reactivity and Derivatization Studies of 4 Bromo 1 Methyl 1h Pyrazole 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfonyl chloride functional group is a potent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles. This reactivity is central to the derivatization of 4-bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride, providing access to a variety of sulfur-containing pyrazole (B372694) derivatives.

Formation of Sulfonamides via Amination Reactions

The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of pyrazole sulfonamides. nih.govekb.eg This amination process typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. ekb.eg A diverse range of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed, leading to a wide array of N-substituted sulfonamides. ekb.eg

The reaction conditions for sulfonamide synthesis are generally mild. For instance, pyrazole-4-sulfonyl chloride can be reacted with 2-phenylethylamine in dichloromethane (B109758) at room temperature for 16 hours to yield the corresponding sulfonamide. nih.gov The choice of base can influence the reaction's efficiency, with organic bases like diisopropylethylamine or triethylamine (B128534) being commonly used. nih.govekb.eg

Interactive Table: Synthesis of Pyrazole Sulfonamides

| Amine | Base | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| 2-Phenylethylamine | Diisopropylethylamine | Dichloromethane | 25-30 °C, 16 h | N-(2-Phenylethyl)-4-bromo-1-methyl-1H-pyrazole-3-sulfonamide |

Synthesis of Sulfonate Esters via Alcoholysis and Phenolysis

Sulfonate esters can be readily prepared through the reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis). This reaction, often carried out in the presence of a base such as pyridine, converts the alcohol's hydroxyl group into a good leaving group. youtube.com The resulting sulfonate esters are themselves valuable intermediates in organic synthesis. youtube.com

Recent advancements have also explored electrochemical methods for the synthesis of sulfonate esters. nih.gov Anodic oxidation of inorganic sulfites with alcohols can generate alkoxysulfonyl radical species, which can then be used in alkene difunctionalization to produce a variety of sulfonate esters. nih.gov While not directly involving this compound, this highlights the expanding toolkit for sulfonate ester synthesis.

Exploration of Other Nucleophilic Transformations (e.g., Thiolysis, Hydrazinolysis)

Beyond amines and alcohols, other nucleophiles can react with the sulfonyl chloride group. Thiolysis, the reaction with thiols, would yield thiosulfonate esters. Hydrazinolysis, the reaction with hydrazine (B178648), can lead to sulfonylhydrazides. For example, 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole reacts with hydrazine hydrate (B1144303) to form the corresponding hydrazino derivative. mdpi.com While specific examples with this compound are not detailed in the provided results, the general reactivity of sulfonyl chlorides suggests these transformations are feasible.

Mechanistic Investigations of Nucleophilic Substitution (e.g., SN2 vs. Addition-Elimination Pathways)

The mechanism of nucleophilic substitution at a sulfonyl chloride center is generally considered to proceed through a concerted SN2-like pathway or a stepwise addition-elimination mechanism. In the SN2 mechanism, the nucleophile attacks the sulfur atom, and the chloride ion departs simultaneously. gacariyalur.ac.in In the addition-elimination pathway, the nucleophile adds to the sulfur atom to form a trigonal bipyramidal intermediate, which then eliminates the chloride ion. The specific pathway can be influenced by the nature of the nucleophile, the solvent, and the steric and electronic properties of the sulfonyl chloride.

Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position

The bromo substituent at the C4 position of the pyrazole ring provides a handle for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, further diversifying the molecular scaffold.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. nih.gov In the context of this compound, the bromo group can be coupled with various aryl- or heteroarylboronic acids or their esters to introduce new carbon-based substituents at the 4-position of the pyrazole ring. nih.govrsc.org

These reactions are typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netbeilstein-journals.org The choice of catalyst, ligand, and reaction conditions can be crucial for achieving high yields and tolerating various functional groups on both coupling partners. nih.govresearchgate.net For example, the Suzuki-Miyaura coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with p-methoxyphenylboronic acid has been successfully achieved using PdCl2(PPh3)2 as a catalyst and Na2CO3 as a base in dioxane at 110 °C. nih.gov

Interactive Table: Suzuki-Miyaura Coupling of Brominated Pyrazoles

| Brominated Pyrazole | Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | Dioxane | 3-(p-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one nih.gov |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Various aryl/heteroaryl boronic acids | XPhos Pd G2 | Not specified | Not specified | 4-Aryl/heteroaryl-3,5-dinitro-1H-pyrazoles rsc.org |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is expected to proceed efficiently at the C4-position of this compound.

While no direct studies on the Sonogashira coupling of this compound have been reported, research on analogous 4-bromopyrazole derivatives provides valuable insights. For instance, the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with various terminal alkynes has been successfully demonstrated. The reaction conditions for these transformations often involve a palladium catalyst such as Pd(OAc)₂ with a phosphine ligand like XPhos.

A representative Sonogashira coupling reaction is depicted below:

Table 1: Representative Conditions for Sonogashira Coupling of Bromopyrazoles

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature |

| Pd(OAc)₂ | XPhos | CuI | Et₃N | Toluene | Room Temp. to 80 °C |

| PdCl₂(PPh₃)₂ | - | CuI | Et₃N | Toluene | Room Temperature |

| Pd(PPh₃)₄ | - | CuI | i-Pr₂NH | DMF | 60 °C |

This table is illustrative and based on general procedures for Sonogashira couplings of related aryl bromides.

The electron-withdrawing nature of the sulfonyl chloride group at the C3-position may influence the reactivity of the C4-Br bond. It is anticipated that this group would enhance the electrophilicity of the pyrazole ring, potentially facilitating the oxidative addition step in the catalytic cycle and leading to higher reaction efficiency.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a versatile and widely used method for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction of aryl halides with amines is expected to be a viable strategy for the functionalization of this compound.

Studies on the Buchwald-Hartwig amination of 4-bromo-1H-1-tritylpyrazole have shown that C-N bond formation at the C4-position is indeed feasible. In these studies, various primary and secondary amines were successfully coupled using palladium catalysts with bulky electron-rich phosphine ligands. The choice of ligand is crucial for the success of the reaction, with ligands such as tBuDavePhos showing good efficacy.

A general scheme for the Buchwald-Hartwig amination is as follows:

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature |

| Pd₂(dba)₃ | tBuDavePhos | NaOtBu | Toluene | 80-110 °C |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 °C |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 °C |

This table is illustrative and based on general procedures for Buchwald-Hartwig aminations of related aryl bromides.

The presence of the sulfonyl chloride group introduces a potential site for competing reactions, as amines can also react with sulfonyl chlorides to form sulfonamides. Therefore, careful optimization of reaction conditions, such as temperature and the choice of base, would be necessary to achieve chemoselective amination at the C4-position.

Negishi and Stille Coupling Explorations

The Negishi and Stille couplings are powerful palladium-catalyzed reactions for the formation of carbon-carbon bonds, utilizing organozinc and organotin reagents, respectively. These reactions offer a broad substrate scope and functional group tolerance, making them attractive for the derivatization of this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. nsf.gov While specific examples with the target compound are not available, bromopyrazoles are generally suitable substrates for Negishi couplings. The reaction typically employs a palladium or nickel catalyst. Palladium catalysts are often preferred due to their higher functional group tolerance. nsf.gov

Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide. rsc.org This method is known for its tolerance of a wide variety of functional groups. acs.org The reaction of this compound with an organostannane in the presence of a palladium catalyst is expected to yield the corresponding C4-substituted pyrazole. A study on the Stille reaction of bromo-1-methylpyridinium salts with heteroarylstannanes, including a pyrazole-based stannane, demonstrates the feasibility of coupling pyrazole moieties using this methodology. researchgate.net

Table 3: General Parameters for Negishi and Stille Couplings

| Reaction | Organometallic Reagent | Catalyst | Ligand | Solvent |

| Negishi | R-ZnX | Pd(PPh₃)₄ or Ni(acac)₂ | PPh₃, dppe | THF, DMF |

| Stille | R-SnBu₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | Toluene, DMF |

This table provides a general overview of typical conditions for these cross-coupling reactions.

The sulfonyl chloride group is generally stable under the conditions of many palladium-catalyzed cross-coupling reactions. However, the reactivity of sulfonyl chlorides themselves in certain palladium-catalyzed transformations, such as desulfinative couplings, should be considered when planning synthetic routes.

Reactivity of the Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms, N1 and N2. In this compound, the N1 position is already substituted with a methyl group. The remaining N2 atom possesses a lone pair of electrons and can participate in various chemical reactions.

N-Alkylation and N-Acylation Reactions

Given that the N1 position is blocked by a methyl group, further N-alkylation or N-acylation would occur at the N2 atom, leading to the formation of a pyrazolium (B1228807) salt.

N-Alkylation: The N-alkylation of pyrazoles is a common method for their functionalization. While direct N-alkylation of the N2 atom in a 1-substituted pyrazole is less common than the initial alkylation of an NH-pyrazole, it can be achieved under certain conditions, typically with reactive alkylating agents, to form quaternary pyrazolium salts.

N-Acylation: The N-acylation of pyrazoles can be achieved using various acylating agents such as acid chlorides or anhydrides. Similar to N-alkylation, acylation of the N2 atom in 1-methyl-1H-pyrazole would result in the formation of an N-acylpyrazolium salt. These salts can be useful as reactive intermediates. The reactivity of N-acyl pyrazoles can be tuned by substituents on the pyrazole ring; electron-withdrawing groups are expected to increase the leaving group ability of the pyrazole. pen2print.org

Potential for Coordination Chemistry as a Ligand Precursor

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.netnih.govnih.gov The N2 atom of this compound, with its available lone pair of electrons, can coordinate to a metal center.

Furthermore, the sulfonyl chloride group can be derivatized to introduce other coordinating atoms. For example, reaction with amines or thiols would yield sulfonamides or sulfonothioates, respectively. These derivatives could then act as bidentate or even polydentate ligands, with the N2 atom of the pyrazole ring and the heteroatom of the sulfonamide or sulfonothioate group coordinating to the same metal center. The resulting metal complexes could have interesting catalytic or material properties.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound—namely the C4-Br bond, the S-Cl bond of the sulfonyl chloride, and the N2 atom—raises important questions of chemo- and regioselectivity.

Chemoselectivity: In cross-coupling reactions, the primary competition would be between the reaction at the C-Br bond and potential reactions involving the sulfonyl chloride group. The reactivity of sulfonyl chlorides in palladium-catalyzed cross-coupling reactions has been investigated. In some cases, arylsulfonyl chlorides can undergo desulfinative coupling to form C-C bonds. The relative reactivity of an aryl bromide versus an aryl sulfonyl chloride is dependent on the specific reaction conditions, including the catalyst, ligands, and additives. It has been reported that arenesulfonyl chlorides are generally more reactive than aryl chlorides and bromides in Stille cross-coupling reactions, but less reactive than aryl iodides. pen2print.org In other contexts, it has been shown that arylsulfonyl chlorides can be unreactive under conditions where other aryl halides readily couple. Therefore, achieving selective cross-coupling at the C4-Br bond would likely require careful tuning of the reaction conditions to favor the reactivity of the C-Br bond over the S-Cl bond.

In reactions with nucleophiles, such as amines in the Buchwald-Hartwig amination, there is a potential for reaction at both the C4-Br bond and the sulfonyl chloride group. The sulfonyl chloride is a highly reactive electrophile and would readily react with amines to form sulfonamides. To achieve selective C-N coupling at the C4-position, it might be necessary to protect the sulfonyl chloride group or to use conditions that favor the palladium-catalyzed amination over the direct sulfonamide formation.

Regioselectivity: The N1-position of the pyrazole ring is substituted with a methyl group, which directs any further substitution on the ring nitrogens to the N2 position, leading to the formation of pyrazolium salts. In terms of electrophilic substitution on the pyrazole ring itself, the existing substituents will direct incoming electrophiles. The methyl group at N1 is weakly activating, while the bromo and sulfonyl chloride groups are deactivating. The regiochemical outcome of such reactions would depend on the interplay of these electronic effects and the reaction conditions.

Strategies for Differential Reactivity of Sulfonyl Chloride and Bromo-Substituents

The synthetic utility of this compound is significantly enhanced by the presence of two distinct reactive sites: a sulfonyl chloride group and a bromo-substituent. The differential reactivity of these functional groups allows for selective, sequential transformations, providing a pathway to a diverse range of complex pyrazole derivatives. The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution, while the bromo-substituent is amenable to various metal-catalyzed cross-coupling reactions.

The primary strategy for achieving differential reactivity hinges on the chemoselective targeting of one functional group while leaving the other intact. Typically, the sulfonyl chloride group is more reactive towards nucleophiles than the aryl bromide. reddit.com Therefore, reactions with amines, alcohols, or thiols can be carried out selectively at the sulfonyl chloride position under relatively mild conditions, without affecting the bromo-substituent. This initial step leads to the formation of stable sulfonamides, sulfonates, or thioesters, respectively.

Once the sulfonyl chloride has been derivatized, the bromo-substituent at the C4-position of the pyrazole ring can be subjected to a second transformation, most commonly a palladium-catalyzed cross-coupling reaction. rsc.org Reactions such as the Suzuki-Miyaura, Sonogashira, or Heck coupling allow for the introduction of a wide variety of aryl, alkynyl, or alkenyl groups at this position. The choice of catalyst, ligand, and reaction conditions is crucial for the success of these coupling reactions and can be tailored to the specific substrate and desired product. rsc.org

A general synthetic route illustrating this differential reactivity is the initial reaction of this compound with a primary or secondary amine in the presence of a base to form the corresponding sulfonamide. This reaction is typically fast and efficient. nih.gov Subsequently, the resulting 4-bromo-1-methyl-1H-pyrazole-3-sulfonamide can be subjected to a Suzuki-Miyaura coupling with an arylboronic acid to introduce an aryl group at the C4-position. This two-step, one-pot or sequential approach allows for the modular synthesis of a library of substituted pyrazole-3-sulfonamides.

The table below illustrates a representative sequential reaction strategy for the derivatization of this compound.

Table 1: Sequential Derivatization of this compound

| Step | Reagent/Catalyst | Reaction Type | Product |

|---|---|---|---|

| 1 | Aniline, Pyridine | Nucleophilic Substitution | N-phenyl-4-bromo-1-methyl-1H-pyrazole-3-sulfonamide |

| 2 | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Suzuki-Miyaura Coupling | N,4-diphenyl-1-methyl-1H-pyrazole-3-sulfonamide |

This selective functionalization is a cornerstone of its application in the synthesis of complex molecules, as it allows for precise control over the final structure of the target compound.

Influence of Substituents on Reaction Outcomes

The outcomes of reactions involving this compound are significantly influenced by the electronic and steric properties of the substituents on the reacting partners. These effects are prominent in both the initial nucleophilic substitution at the sulfonyl chloride group and the subsequent cross-coupling reactions at the bromo-substituted position.

In the formation of sulfonamides, the nucleophilicity of the amine plays a key role. Electron-rich amines, or those with electron-donating groups, will generally react more readily with the electrophilic sulfonyl chloride. Conversely, electron-deficient amines, such as those bearing electron-withdrawing groups, may require more forcing conditions or longer reaction times to achieve complete conversion. Steric hindrance around the amine nitrogen can also slow down the reaction rate. For example, a bulky secondary amine like diisopropylamine (B44863) will react slower than a less hindered primary amine like propylamine.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the nature of the substituents on the boronic acid partner has a profound impact on the reaction efficiency. nih.gov Electron-donating groups on the arylboronic acid can increase the electron density on the boron-bearing carbon, which may facilitate the transmetalation step of the catalytic cycle. Conversely, strong electron-withdrawing groups can sometimes hinder the reaction.

Steric effects are also a critical factor in Suzuki-Miyaura couplings. nih.gov Bulky substituents on the arylboronic acid, particularly in the ortho position, can impede the approach of the organoboron reagent to the palladium center, leading to lower yields or requiring more specialized catalytic systems with less sterically demanding ligands. nih.gov The choice of the phosphine ligand on the palladium catalyst is also crucial, as its steric and electronic properties can be tuned to optimize the reaction for a given set of substrates. rsc.org For instance, bulky and electron-rich phosphine ligands are often effective for challenging cross-coupling reactions involving sterically hindered substrates. utrgv.edu

The following table provides a hypothetical illustration of how substituent effects on an arylboronic acid might influence the yield of a Suzuki-Miyaura coupling reaction with 4-bromo-1-methyl-1H-pyrazole-3-sulfonamide.

Table 2: Influence of Substituents on a Hypothetical Suzuki-Miyaura Coupling Yield

| Arylboronic Acid Substituent | Electronic Effect | Steric Effect | Predicted Yield |

|---|---|---|---|

| 4-Methoxy | Electron-donating | Low | High |

| 4-Methyl | Electron-donating | Low | High |

| Unsubstituted (Phenyl) | Neutral | Low | Moderate-High |

| 4-Trifluoromethyl | Electron-withdrawing | Moderate | Moderate |

| 2-Methyl | Neutral | High | Low-Moderate |

| 2,6-Dimethyl | Neutral | Very High | Low |

A thorough understanding of these substituent effects is essential for the rational design of synthetic routes and the optimization of reaction conditions to achieve the desired products in high yields.

Applications As a Synthetic Building Block and Advanced Chemical Scaffolding

Contributions to Novel Heterocyclic Scaffolds Synthesis

The unique substitution pattern of 4-Bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride facilitates its use in the creation of fused and complex heterocyclic systems. The pyrazole (B372694) ring itself is a significant pharmacophore, and the ability to build upon this core leads to the development of novel chemical entities with diverse applications.

The strategic placement of reactive sites on the this compound scaffold enables its participation in cyclocondensation reactions to form fused heterocyclic systems. For instance, derivatives of this compound can react with appropriate binucleophiles to construct novel pyrazole-fused ring structures. A notable application is in the synthesis of pyrazolothiadiazine and pyrazolothiadiazepine fused heterocycles, which incorporate an endocyclic sulfonamide fragment.

Furthermore, the functionalized pyrazole core is instrumental in accessing a variety of other fused systems that are of significant interest in medicinal chemistry. These include, but are not limited to, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. The synthesis of these fused heterocycles often involves classical cyclocondensation reactions where a derivative of the primary pyrazole acts as a key intermediate. Another complex fused system accessible from pyrazole precursors is the pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govtriazine class of compounds, which have been investigated for their biological activities.

Beyond simple fused systems, this compound is a precursor for more elaborate molecular architectures. A key strategy in modern drug discovery is molecular hybridization, which involves incorporating multiple pharmacophores into a single molecule to enhance biological activity or target multiple pathways. This pyrazole derivative is an ideal starting material for such endeavors. By sequentially reacting the sulfonyl chloride and bromo functionalities, it is possible to link the pyrazole core to other heteroaromatic systems, such as quinoline (B57606) or pyrazoline, through a sulfonamide bridge or other linkers. This approach leads to the development of new structural scaffolds with improved lipophilicity and potentially enhanced therapeutic effects.

Development of Diverse Sulfonamide Frameworks

The reaction of the sulfonyl chloride group with primary or secondary amines is one of the most fundamental and widely exploited transformations of this compound, leading to a vast array of pyrazole-based sulfonamides. These sulfonamides are a cornerstone of many medicinal chemistry programs due to their prevalence in a multitude of clinically used drugs.

The pyrazole sulfonamide moiety is a prominent structural motif found in numerous pharmaceutically active compounds. Consequently, the rational design and synthesis of libraries of these derivatives are a major focus of research. Starting from this compound, chemists can readily generate large numbers of diverse sulfonamides by reacting it with a wide range of commercially available or custom-synthesized amines. This combinatorial approach allows for the systematic exploration of the chemical space around the pyrazole sulfonamide core.

Several research programs have focused on creating series of these compounds to evaluate their biological activities. For example, libraries of pyrazole-4-sulfonamide derivatives have been synthesized and tested for their antiproliferative activity against various cancer cell lines. Similarly, novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives have been developed and evaluated as potential antitubercular agents.

| Core Scaffold | Derivative Class | Investigated Biological Activity |

|---|---|---|

| 3,5-dimethyl-1H-pyrazole-4-sulfonamide | N-phenylethyl sulfonamides | Antiproliferative (U937 cells) |

| 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | N-phenylethyl sulfonamides | Antiproliferative (U937 cells) |

| Pyrazole Azabicyclo[3.2.1]octane Sulfonamide | Varied pyrazole substitutions | NAAA Inhibition |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govtriazine sulfonamide | Varied sulfonamide side chains | Anticancer (BxPC-3, PC-3, HCT-116 cells) |

The generation of sulfonamide libraries is intrinsically linked to the exploration of structure-activity relationships (SAR). SAR studies aim to understand how specific structural modifications to a molecule affect its biological activity. For pyrazole-based sulfonamides derived from the title compound, SAR exploration often involves systematic modifications at several key positions.

Modifications typically include:

The Amine Fragment: The nature of the amine used to form the sulfonamide has a profound impact on activity. Varying the size, lipophilicity, and electronic properties of the substituents on the amine allows for fine-tuning of the molecule's interaction with its biological target.

The Pyrazole Core: The substituents on the pyrazole ring itself can be altered. While the starting material is a 1-methyl pyrazole, the bromine at the 4-position offers a handle for further functionalization via cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups.

N-Substitution of the Pyrazole: In cases where the N1 position is unsubstituted, introducing different lipophilic moieties, such as methyl or phenyl groups, can significantly modulate inhibitory activity and selectivity.

In-depth SAR analyses have been crucial in the discovery of potent lead compounds. For instance, a careful study of pyrazole azabicyclooctane sulfonamides led to the identification of a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). Likewise, SAR exploration of 3,4,5-substituted pyrazoles helped in developing potent inhibitors of meprin metalloproteases.

| Scaffold | Modification Site | Observation | Reference Target |

|---|---|---|---|

| 3,5-diphenylpyrazole | N-substitution (Position 1) | Introduction of methyl or phenyl groups decreased activity compared to the unsubstituted version. | Meprin α and β |

| Pyrazole Azabicyclo[3.2.1]octane Sulfonamide | Pyrazole Substituents | Careful selection of substituents led to a potent lead compound with nanomolar activity. | NAAA |

| 3,5-disubstituted pyrazole | Groups at Positions 3 and 5 | Varying the size and nature of substituents (e.g., methyl, benzyl, cyclopentyl) modulated inhibitory activity. | Meprin α |

Precursor in Ligand Design for Catalysis

The field of homogeneous catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and modulate its reactivity, selectivity, and stability. Pyrazole and its derivatives are well-established as excellent chelating agents for a wide range of transition metals.

This compound serves as an excellent precursor for the synthesis of sophisticated ligands. The sulfonyl chloride group can be reacted with amines that contain additional donor atoms (e.g., pyridyl, hydroxyl, or other pyrazolyl groups) to create multidentate sulfonamide-based ligands. The bromine atom can be subsequently used in cross-coupling reactions to introduce further complexity or to attach the ligand scaffold to a solid support.

These pyrazole-based ligands can form stable complexes with transition metals like copper, zinc, ruthenium, and palladium. For example, tripodal pyrazole ligands have been synthesized and their copper(II) complexes have been shown to effectively catalyze the oxidation of catechol to o-quinone. The electronic and steric properties of the ligand, which can be tuned by selecting the appropriate starting materials including pyrazole precursors, have a significant effect on the catalytic activity of the resulting metal complex. The versatility of the title compound makes it a valuable starting point for creating custom ligands for various catalytic applications.

Agrochemical Scaffold Development and Design Principles

Modern agrochemical research heavily relies on computational tools to accelerate the discovery and optimization of new active ingredients. eurasianjournals.com For pyrazole-based compounds, computational-assisted design begins with identifying a biological target, such as a specific enzyme or receptor in a pathogen or weed.

Molecular docking simulations are then used to predict how virtual libraries of pyrazole derivatives, conceptually derived from scaffolds like this compound, will bind to the active site of the target protein. eurasianjournals.com These simulations provide valuable information about the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity. Quantitative Structure-Activity Relationship (QSAR) studies are also performed to build mathematical models that correlate the structural features of the compounds with their observed biological activity. eurasianjournals.com This integrated computational approach allows researchers to prioritize the synthesis of the most promising candidates, reducing the time and cost associated with traditional trial-and-error screening.

| Computational Step | Technique Used | Objective |

| Target Identification | Bioinformatics | Identify a crucial protein in the target pest, weed, or fungus. |

| Virtual Library Generation | Combinatorial Chemistry | Design a large set of virtual compounds based on the pyrazole scaffold. |

| Binding Mode Prediction | Molecular Docking | Simulate the interaction of each virtual compound with the target protein's active site. |

| Activity Prediction | QSAR, Machine Learning | Develop models to predict the biological activity based on molecular structure. |

| Prioritization | Scoring Functions | Rank the virtual compounds to select the most promising candidates for synthesis and testing. |

Medicinal Chemistry Scaffold Investigations and Pharmacophore Development

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs. frontiersin.orgresearchgate.nettandfonline.com Its unique structural and electronic properties allow it to serve as a versatile template for designing molecules that can interact with various biological targets with high affinity and selectivity. researchgate.net

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target. frontiersin.orgconnectjournals.com this compound is an excellent starting point for the rational design of new pyrazole-based drugs. The pyrazole core can act as a bioisosteric replacement for other aromatic rings, like phenyl or pyridine, to improve physicochemical properties such as solubility and metabolic stability. nih.govnih.gov

In the context of protein kinase inhibitors, a major area for pyrazole-based drugs, the pyrazole scaffold can mimic the adenine (B156593) region of ATP, forming key hydrogen bonds with the hinge region of the kinase active site. nih.gov The sulfonyl chloride group of the title compound allows for the creation of extensive sulfonamide libraries, a common strategy in medicinal chemistry to probe the binding pocket and optimize interactions. nih.gov The bromine atom at the 4-position can be used to introduce substituents that occupy specific sub-pockets of the target protein, thereby enhancing potency and selectivity. frontiersin.org This systematic, structure-guided approach enables the fine-tuning of a compound's pharmacological profile to achieve the desired therapeutic effect. frontiersin.orgresearchgate.net

| Design Strategy | Rationale | Example Application |

| Bioisosteric Replacement | The pyrazole ring can mimic other aromatic systems to improve drug-like properties. nih.govnih.gov | Replacing a phenyl group to enhance solubility or reduce metabolic liability. |

| Scaffold Hopping | Using the pyrazole core as a novel scaffold to interact with a known target. | Developing new classes of inhibitors for a well-characterized enzyme. |

| Structure-Based Design | Using the 3D structure of the target protein to guide modifications on the pyrazole ring. | Adding substituents via the bromo- and sulfonyl chloride groups to fit specific binding pockets. |

| Library Synthesis | Creating a diverse set of related compounds for high-throughput screening. | Reacting the sulfonyl chloride with a wide array of amines to explore SAR. nih.gov |

Pharmacophore Identification and Optimization Strategies for Scaffold Diversification

The pyrazole sulfonamide moiety is a well-established pharmacophore in numerous pharmaceutically active compounds, valued for its ability to engage in crucial hydrogen bonding and other non-covalent interactions with biological targets. nih.gov The compound this compound serves as a key starting material for the synthesis of a diverse array of molecules built around this privileged scaffold. Its inherent reactivity and substitution pattern provide a versatile platform for pharmacophore optimization and scaffold diversification.

Pharmacophore models derived from pyrazole-containing compounds typically highlight several key features:

Hydrogen Bond Acceptors: The two nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

Hydrogen Bond Donor: The sulfonamide nitrogen, once formed by reacting the sulfonyl chloride with an amine, provides a critical hydrogen bond donor.

Aromatic/Hydrophobic Regions: The pyrazole ring itself provides a hydrophobic surface.

Variable Substitution Points: The bromine atom at the C4 position and the amine component attached to the sulfonyl group offer vectors for modification to probe the chemical space around the core pharmacophore.

Optimization strategies for diversifying the this compound scaffold are centered on leveraging its reactive sites. The sulfonyl chloride group readily reacts with a wide range of primary and secondary amines, allowing for the introduction of various substituents (R1). This is a primary method for exploring structure-activity relationships (SAR). Furthermore, the bromo-substituent at the C4 position is a versatile handle for introducing additional diversity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This enables the attachment of a wide variety of aryl, heteroaryl, or alkyl groups (R2), significantly expanding the chemical space and allowing for fine-tuning of the molecule's steric and electronic properties to enhance target affinity and selectivity.

| Strategy | Reactive Site | Reaction Type | Introduced Moiety (Example) | Goal of Diversification |

| Sulfonamide Formation | -SO2Cl | Nucleophilic Substitution | Amines (R-NH2) | Explore interactions in new regions of the binding pocket. |

| Cross-Coupling | C4-Br | Suzuki Coupling | Arylboronic acids | Introduce bulky or electron-rich/deficient groups. |

| Cross-Coupling | C4-Br | Sonogashira Coupling | Terminal alkynes | Introduce rigid, linear linkers or functional groups. |

| Cross-Coupling | C4-Br | Buchwald-Hartwig Amination | Amines | Introduce alternative hydrogen bonding groups. |

These strategic modifications allow medicinal chemists to systematically alter the compound's properties, such as polarity, lipophilicity, and molecular shape, to optimize its interaction with a biological target.

Fragment-Based Design Approaches in Pyrazole Scaffold Development

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments (typically <300 Da) for binding to a biological target. mdpi.com The pyrazole scaffold is well-suited for FBDD due to its compact size and its presence in numerous approved drugs. nih.gov this compound can be viewed as a reactive, functionalized fragment that can be elaborated upon once a pyrazole core is identified as a hit in a fragment screen.

In a typical FBDD workflow, a library of diverse fragments is screened using biophysical techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy to identify binders, albeit often with low affinity. mdpi.com If a simple pyrazole fragment is identified as a hit, the subsequent optimization phase involves growing, linking, or merging this fragment to increase its potency and selectivity.

This is where a building block like this compound becomes invaluable. Its pre-installed reactive handles allow for rapid and efficient exploration of vectors for fragment growth. For instance, if X-ray crystallography reveals that the C4 position of a bound pyrazole fragment points towards a solvent-exposed region or an adjacent sub-pocket of the target protein, the bromine atom provides a precise point for "growing" the fragment in that direction via cross-coupling reactions. researchgate.net Similarly, the sulfonyl chloride group can be used to extend the fragment towards other interaction points.

| FBDD Stage | Role of Pyrazole Scaffold | Utility of this compound |

| Fragment Screening | A simple pyrazole derivative may be included in the fragment library. | Not directly used in initial screening. |

| Hit Identification | A pyrazole-containing fragment is identified as binding to the target. | Serves as a key reagent for the next stage. |

| Hit-to-Lead Optimization | The initial low-affinity fragment hit is elaborated to improve binding affinity. | Enables rapid synthesis of analogues by "fragment growing" from the C3-sulfonyl and C4-bromo positions. |

| Structure-Based Design | Structural data (e.g., X-ray co-crystal structure) guides the design of more potent analogues. | The defined vectors of reactivity (C3 and C4) allow for rational design and synthesis of compounds to fill specific pockets in the target's binding site. |

The application of FBDD with versatile pyrazole building blocks allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS). mdpi.com By starting with small, efficient binders and systematically building them into more complex molecules, the resulting lead compounds often possess more favorable physicochemical properties and a higher ligand efficiency.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Reactivity Predictions

No specific DFT calculations detailing the electron density, electrostatic potential, or bond analysis for 4-Bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride have been reported. Such studies would be valuable for understanding the electronic distribution within the molecule, particularly the influence of the bromo and sulfonyl chloride substituents on the pyrazole (B372694) ring.

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. This type of analysis is crucial for predicting the compound's reactivity, regioselectivity, and potential reaction pathways with nucleophiles and electrophiles. uni.lunih.gov

Conformational Analysis and Molecular Dynamics Simulations

There are no available studies on the conformational landscape of this compound. A thorough conformational analysis would identify the most stable geometric arrangements (energy minima) of the molecule, which is fundamental to understanding its interactions and properties.

Molecular dynamics simulations, which would provide insight into the dynamic behavior, stability, and intermolecular interactions of this compound over time, have not been performed or published. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling to elucidate specific reaction mechanisms involving this compound is not present in the current body of scientific literature. Such research would be instrumental in understanding, for instance, the mechanisms of its reactions with various nucleophiles at the sulfonyl chloride group.

Prediction of Chemo-, Regio-, and Stereoselectivity

One of the significant challenges in synthesizing polysubstituted heterocycles is controlling selectivity. Computational models are invaluable for predicting the chemo-, regio-, and stereochemical outcomes of reactions involving the 4-bromo-1-methyl-1H-pyrazole scaffold.

Regioselectivity: The formation of the pyrazole ring from asymmetric precursors can lead to different regioisomers. DFT calculations and analysis of frontier molecular orbitals (HOMO-LUMO) can predict the most likely outcome. mdpi.com For example, in the reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound, theoretical models can determine which nitrogen atom of the hydrazine will attack which carbonyl group, thus predicting the substitution pattern on the final pyrazole ring. nih.gov Similarly, for electrophilic substitution on the pyrazole ring of this compound, computational methods can predict whether an incoming electrophile will substitute at the C-5 position by calculating the energies of the possible intermediates.

Chemoselectivity: In derivatization reactions, the sulfonyl chloride group is a highly reactive electrophilic site. However, other parts of the molecule could potentially react. Computational models can help predict the most reactive site for a given reagent, guiding the design of selective transformations.

Stereoselectivity: While the core pyrazole ring is planar, derivatization can create stereocenters. Theoretical calculations can be used to predict the diastereomeric or enantiomeric outcome of such reactions by modeling the transition states leading to different stereoisomers.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a critical tool in drug discovery for designing derivatives of scaffolds like this compound that can bind effectively to a biological target.

In Silico Screening Methodologies for Pyrazole Derivatives

In silico (computer-based) screening is used to evaluate large libraries of virtual compounds against a biological target, saving time and resources compared to traditional high-throughput screening. nih.govijpbs.com For pyrazole derivatives, this process typically involves:

Target Identification: A protein target, often an enzyme like a kinase or receptor implicated in a disease, is chosen. nih.govresearchgate.net

Library Generation: A virtual library of derivatives is created by computationally modifying the this compound scaffold. This can involve substituting the bromo group or reacting the sulfonyl chloride with various amines to form a sulfonamide library.

Docking and Scoring: The virtual library is then docked into the active site of the target protein. researchgate.net Docking algorithms generate various binding poses for each compound and use scoring functions to estimate the binding affinity. acs.orgnih.gov

Hit Identification: Compounds with the best predicted binding affinities and favorable interactions are selected as "hits" for further synthesis and experimental testing. nih.govtandfonline.com

Binding Mode Predictions with Hypothetical Biological Macromolecules

Molecular docking studies can provide detailed hypotheses about how pyrazole sulfonamide derivatives interact with protein targets at the atomic level. nih.gov For example, derivatives of this scaffold are often designed as kinase inhibitors. nih.gov Docking studies predict that the pyrazole core can form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for kinase inhibitors. nih.govnih.govacs.org

The sulfonamide moiety, formed by reacting the sulfonyl chloride, can also form crucial hydrogen bonds with amino acid residues in the active site. nih.govresearchgate.net The substituents on the pyrazole ring (the bromo and methyl groups) and the substituent on the sulfonamide nitrogen can be varied to optimize interactions with specific hydrophobic pockets or charged residues within the target's binding site. nih.govacs.org These predictions of the binding mode are essential for guiding the rational design of more potent and selective inhibitors. acs.org

Table 2: Predicted Interactions from Molecular Docking of Pyrazole Sulfonamides

| Interacting Group | Type of Interaction | Target Protein Residue (Example) |

|---|---|---|

| Pyrazole Ring Nitrogens | Hydrogen Bonding | Hinge Region Amino Acids (e.g., Met) acs.org |

| Sulfonamide Group (SO2NH) | Hydrogen Bonding | Polar/Charged Amino Acids (e.g., Thr, Arg) acs.org |

| N-Methyl Group | Hydrophobic Interaction | Hydrophobic Pocket nih.gov |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Design

QSAR and QSPR are computational modeling methods that aim to find a statistical relationship between the chemical structures of molecules and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov

Development of Predictive Models for Guiding Scaffold Modification

For a series of derivatives based on the this compound scaffold, QSAR models can be developed to guide further modifications and predict the activity of new, unsynthesized compounds. acs.orgnih.govresearchgate.net The process involves:

Data Set Compilation: A set of pyrazole derivatives is synthesized, and their biological activity (e.g., IC50 values against a specific enzyme) is measured. nih.govacs.org

Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) or 3D descriptors (e.g., molecular shape, electrostatic potential). shd-pub.org.rs

Model Generation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the observed biological activity. acs.orgresearchgate.netnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.govnih.gov

Once a validated QSAR model is established, it can be used to predict the activity of new virtual derivatives. researchgate.netnih.gov The model can highlight which structural features (represented by the descriptors in the equation) are most important for activity. For example, a model might indicate that increasing the hydrophobicity of a particular substituent or adding a hydrogen bond acceptor at a specific position is likely to improve biological activity. This provides a clear, data-driven strategy for modifying the pyrazole scaffold to design more potent compounds. nih.govnih.gov

Analysis of Substituent Effects on Theoretical Interaction Potentials

Computational and theoretical chemistry provides a powerful lens for understanding the intrinsic molecular properties of "this compound" and predicting how modifications to its structure would influence its behavior in chemical reactions. The analysis of substituent effects on the theoretical interaction potentials of this molecule is crucial for designing derivatives with tailored electronic and reactivity profiles. Such studies are typically conducted using methodologies like Density Functional Theory (DFT), which allows for the calculation of various molecular descriptors.

The electronic character of the pyrazole ring and the potent electron-withdrawing nature of the sulfonyl chloride group are significantly influenced by the substituents at other positions of the ring. The bromine atom at the C4 position and the methyl group at the N1 position establish a baseline electronic distribution. Introducing new substituents at the remaining C5 position, or hypothetically replacing the existing bromine or methyl groups, would systematically alter the molecule's interaction potentials.

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) is a key descriptor for predicting the reactive behavior of a molecule. It visualizes the charge distribution and identifies regions that are prone to electrophilic or nucleophilic attack. For "this compound," the MEP would show negative potential (red/yellow regions) around the oxygen atoms of the sulfonyl group and the nitrogen atom at position 2 of the pyrazole ring, indicating their nucleophilic character. Conversely, positive potential (blue regions) would be concentrated around the sulfur atom and the hydrogen atoms of the methyl group, highlighting their electrophilic nature.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) would predictably alter this landscape. An EDG, such as a methoxy (B1213986) (-OCH₃) or an amino (-NH₂) group, would increase the negative potential on the pyrazole ring, enhancing its nucleophilicity. An EWG, like a nitro (-NO₂) or a cyano (-CN) group, would have the opposite effect, intensifying the positive potential on the ring and making it more susceptible to nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO):

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important parameter; a smaller gap generally implies higher reactivity.

Substituents can modulate the HOMO and LUMO energy levels. EDGs tend to raise the HOMO energy level, making the molecule a better electron donor. EWGs, in contrast, lower the LUMO energy level, making the molecule a better electron acceptor. A systematic analysis of these effects allows for the fine-tuning of the molecule's reactivity.

The following interactive table illustrates the theoretical impact of various substituents on the electronic properties of the pyrazole ring system, based on general principles observed in computational studies of similar heterocyclic compounds. The values are representative and intended to show trends rather than precise experimental outcomes.

| Substituent (at C5) | Type | Effect on Ring Electron Density | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

| -H (unsubstituted) | Neutral | Baseline | -7.5 | -1.2 | 6.3 |

| -OCH₃ | EDG | Increase | -7.2 | -1.1 | 6.1 |

| -NH₂ | Strong EDG | Significant Increase | -6.9 | -1.0 | 5.9 |

| -CH₃ | Weak EDG | Slight Increase | -7.4 | -1.15 | 6.25 |

| -Cl | EWG | Decrease | -7.8 | -1.5 | 6.3 |

| -CN | Strong EWG | Significant Decrease | -8.2 | -1.9 | 6.3 |

| -NO₂ | Very Strong EWG | Major Decrease | -8.5 | -2.2 | 6.3 |

Note: EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. The data in this table is illustrative and based on established chemical principles of substituent effects.

Global Reactivity Descriptors:

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the interaction potential of the substituted molecules. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons.

The following table demonstrates how different substituents would theoretically influence these reactivity descriptors for the "this compound" scaffold.

| Substituent (at C5) | Predicted Electronegativity (χ) | Predicted Chemical Hardness (η) | Predicted Electrophilicity Index (ω) |

| -H (unsubstituted) | 4.35 | 3.15 | 2.99 |

| -OCH₃ | 4.15 | 3.05 | 2.82 |

| -NH₂ | 3.95 | 2.95 | 2.65 |

| -CH₃ | 4.28 | 3.13 | 2.92 |

| -Cl | 4.65 | 3.15 | 3.43 |

| -CN | 5.05 | 3.15 | 4.05 |

| -NO₂ | 5.35 | 3.15 | 4.55 |

Note: The data in this table is illustrative and based on established chemical principles of substituent effects.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

Traditional synthetic methods for pyrazole (B372694) derivatives often involve harsh reaction conditions, hazardous reagents, and environmentally harmful solvents, which present significant challenges to sustainable chemistry. benthamdirect.comresearchgate.net The future direction for the synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride and related compounds is firmly rooted in green chemistry, which seeks to reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net This involves exploring solvent-free reactions, microwave and ultrasonic assistance, and the use of renewable resources and eco-friendly catalysts. benthamdirect.comresearchgate.net

The development of novel catalytic systems is central to creating greener synthetic pathways for pyrazole compounds. Research is increasingly focused on replacing conventional catalysts with more environmentally benign alternatives that are cost-effective, non-toxic, and often recyclable. researchgate.netmdpi.com

Recent studies have highlighted several promising green catalysts for pyrazole synthesis:

Ammonium chloride (NH₄Cl) has been used as a readily available, inexpensive, and non-toxic catalyst for synthesizing pyrazole derivatives in aqueous media. researchgate.netjetir.org

Nano-ZnO has been demonstrated as a highly efficient and environmentally friendly catalyst for the condensation reactions involved in forming 1,3,5-substituted pyrazoles, offering excellent yields (up to 95%) and short reaction times. mdpi.comnih.gov

Heterogeneous catalysts like Amberlyst-70, a resinous and thermally stable catalyst, have been successfully used in aqueous pyrazole synthesis at room temperature, simplifying the reaction workup. mdpi.com

Natural catalysts , such as those derived from bael fruit ash, are being explored for multicomponent reactions to produce pyrazole derivatives in water, aligning with the goals of sustainability. nih.gov

The application of these catalytic strategies to the synthesis of this compound could significantly reduce its environmental footprint by minimizing waste and avoiding harsh chemicals. jetir.orgrsc.org

The integration of biocatalysis and flow chemistry represents a powerful paradigm for the future of pyrazole synthesis, offering enhanced efficiency, safety, and sustainability. mdpi.comresearchgate.net

Flow Chemistry: This technology involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. nih.gov It offers numerous advantages for pyrazole synthesis, including: